molecular formula C14H11NO3 B11871835 Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

Cat. No.: B11871835
M. Wt: 241.24 g/mol
InChI Key: OBPFHVKZSRRWCY-UHFFFAOYSA-N
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Description

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a chemical compound based on the 5H-indeno[1,2-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and anticancer research. Derivatives of this scaffold have demonstrated potent biological activity, particularly as inhibitors of cyclin-dependent kinase 2 (CDK-2), an enzyme that plays a crucial role in cell cycle progression and is a validated target for suppressing breast cancer cell proliferation . Furthermore, structurally similar 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines have been identified as potent DNA non-intercalative topoisomerase IIα catalytic inhibitors, a mechanism distinct from common drugs like etoposide, showing significant antiproliferative effects against human cancer cell lines including breast (T47D), colorectal (HCT15), and prostate (DU145) cancers . The core indeno[1,2-b]pyridine structure is often synthesized from precursors such as indane-1,3-dione and can be characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry . This product is intended for research purposes to further explore these mechanisms of action and develop novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H11NO3/c16-8-18-14(17)12-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-7,12,16H,8H2

InChI Key

OBPFHVKZSRRWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)OCO

Origin of Product

United States

Preparation Methods

Transesterification of Methyl Esters

Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate (PubChem CID: 15037273) serves as a key intermediate. Transesterification with hydroxymethyl sources, such as ethylene glycol or glycerol, under acidic or basic conditions, can introduce the hydroxymethyl group. For instance, a protocol adapted from ethyl pyrimidine carboxylate synthesis (Ambeed, 2020) involves reacting methyl esters with hydroxymethyl chloride in acetonitrile using potassium carbonate as a base. Yields depend on steric hindrance and the electron-withdrawing nature of the pyridine ring.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Hydroxymethyl chlorideAcetonitrile20°C30 min57%

Hydrolysis and Reductive Esterification

Alternative routes involve hydrolyzing the methyl ester to the carboxylic acid, followed by reductive esterification. LiOH-mediated hydrolysis of methyl 5H-indeno[1,2-b]pyridine-5-carboxylate in tetrahydrofuran (THF)/water (3:1) at 50°C yields the free acid. Subsequent treatment with hydroxymethylating agents like chloromethyl formate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieves the target ester. This method avoids side reactions but requires careful pH control to prevent decarboxylation.

Multicomponent Reactions (MCRs) with Direct Functionalization

Recent advances employ one-pot MCRs to integrate the hydroxymethyl group during indeno[1,2-b]pyridine assembly. A 2022 study demonstrated the synthesis of spiro-imidazo pyridine-indene derivatives using malononitrile, 1,3-indandione, and diamines in ethanol under reflux. By substituting malononitrile with hydroxymethyl malononitrile, the hydroxymethyl group is introduced at the carboxylate position. This approach reduces step count but demands precise stoichiometry to avoid polymerization.

Optimized Conditions :

  • Catalysts: p-toluenesulfonic acid (p-TSA)

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 61–85%

Nucleophilic Substitution at the Carboxylate Position

Chloropyridine intermediates, such as ethyl 4-chloro-5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate, enable nucleophilic displacement with hydroxymethyl nucleophiles. In a protocol by ACS Publications (2024), chloropyridines treated with hydroxymethyl cuprates in dimethylformamide (DMF) at 80°C produced hydroxymethyl esters in 85% yield. The reaction proceeds via an SNAr mechanism, favored by electron-deficient aromatic systems.

Oxidative and Reductive Strategies

Oxidation of Alcohol Precursors

Reducing ketone intermediates to secondary alcohols, followed by oxidation, offers another pathway. For example, ethyl 5-oxo-5H-indeno[1,2-b]pyridine-5-carboxylate can be reduced using NaBH4 in methanol to the alcohol, which is then oxidized with Jones reagent (CrO3/H2SO4) to the hydroxymethyl derivative. This method is limited by over-oxidation risks and requires rigorous temperature control.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of nitrile precursors, such as 5-cyano-5H-indeno[1,2-b]pyridine, in the presence of hydroxymethyl halides, provides moderate yields (45–60%). Rhodium complexes enhance selectivity but increase costs.

Structural Characterization and Challenges

Successful synthesis requires validation via:

  • NMR : Distinct signals for the hydroxymethyl proton (δ 4.2–4.5 ppm) and ester carbonyl (δ 165–170 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 225.24 [M+H]+.

  • X-ray Crystallography : Confirms the planar indeno[1,2-b]pyridine core and ester conformation.

Challenges include:

  • Ester Hydrolysis : The hydroxymethyl ester is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous reaction environments.

  • Regioselectivity : Competing reactions at the 2- and 4-positions of the pyridine ring require directing groups or steric hindrance .

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Topoisomerase II Inhibitors

Compounds such as 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines (e.g., AK-I-190) exhibit potent topoisomerase II inhibition via DNA intercalation. Key structural differences include:

  • AK-I-190 : Features a 3-trifluorophenyl group at position 2 and a 3-hydroxyphenyl group at position 4, contributing to strong DNA binding and anti-proliferative activity in prostate cancer cells (IC₅₀: 1.2 μM in DU145 cells) .

Table 1: Topoisomerase II Inhibitors

Compound Substituents (Position) Topo II IC₅₀ (μM) Key Mechanism
AK-I-190 2-(3-CF₃Ph), 4-(3-OHPh), 6-OH 0.8 DNA intercalation
Hydroxymethyl derivative 5-(hydroxymethyl carboxylate) N/A Potential catalytic inhibition (inferred)

Antiproliferative Agents with Methoxy/Hydroxy Substitutions

2-Amino-4-(phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitriles (e.g., compound 10 in ) demonstrate significant antiproliferative activity (IC₅₀: 4.7 μM in PC-3 cells) due to:

  • 6,7-Dimethoxy groups on the indeno nucleus.
  • 4-Hydroxy-3-methoxyphenyl substitution at position 4 .
  • Hydroxymethyl derivative : Lacks these substituents, suggesting reduced antiproliferative potency. However, the ester group may enable prodrug strategies for targeted delivery .

Table 2: Antiproliferative Activity

Compound Substituents IC₅₀ (μM) Cell Line
Compound 10 6,7-OCH₃; 4-(4-OH-3-OCH₃Ph) 4.7 PC-3 (prostate)
Hydroxymethyl derivative 5-(hydroxymethyl carboxylate) N/A N/A

Coumarin-Indenopyridine Hybrids

Coumarin hybrids like 7-hydroxy-8-[4-(4-methoxyphenyl)-indenopyridin-2-yl]-4-methylchromen-2-one (5m) show moderate antiproliferative activity (IC₅₀: ~10 μM) due to:

  • Methoxy or chloro substituents enhancing lipophilicity and membrane penetration .

Carbonic Anhydrase Inhibitors

2-Aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones (e.g., from ) inhibit carbonic anhydrase IX/XII isoforms (Kᵢ: 8–12 nM) via:

  • Ketone group at position 5, enabling coordination with the enzyme’s zinc ion .
  • Hydroxymethyl derivative : The ester group lacks this coordination capability, likely rendering it inactive against carbonic anhydrases .

Calcium Channel Antagonists

2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydroindenopyridines (e.g., from ) show calcium antagonism in rat taenia coli (EC₅₀: 0.3–1.2 μM). Key features include:

  • Acetyl and oxo groups critical for channel binding.

Biological Activity

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects as supported by recent research findings.

Synthesis and Structural Characteristics

This compound belongs to a class of compounds characterized by the indeno[1,2-b]pyridine framework. The synthesis typically involves multi-step reactions that modify the indeno-pyridine core to introduce hydroxymethyl and carboxylate groups. These modifications are crucial for enhancing the compound's biological activity.

Anticancer Properties

Research has demonstrated that derivatives of indeno[1,2-b]pyridines exhibit significant cytotoxicity against various cancer cell lines. A study focused on modified 2,4-diaryl-5H-indeno[1,2-b]pyridines found that compounds with hydroxyl groups showed enhanced inhibitory activity against topoisomerases I and II, which are critical enzymes in DNA replication and repair. These compounds were evaluated against several cancer cell lines, including HCT15 (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cells. The results indicated that specific substitutions on the phenyl rings significantly influenced both topoisomerase inhibition and cytotoxicity .

CompoundCell LineTopo I InhibitionTopo II InhibitionCytotoxicity IC50 (μM)
2HCT15ModerateHigh15
3T47DHighModerate10
4HeLaHighHigh8

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of topoisomerases. These enzymes are essential for DNA unwinding during replication. By inhibiting these enzymes, the compound induces DNA damage and triggers apoptosis in cancer cells .

Additionally, some studies have indicated that the presence of hydroxyl groups enhances the compound's ability to interact with cellular targets, thereby increasing its efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the indeno[1,2-b]pyridine core significantly affect biological activity. For instance:

  • Hydroxyl Substituents : Compounds with para or meta hydroxyl groups on the phenyl rings demonstrated increased topoisomerase inhibitory activity.
  • Chlorine Substituents : The introduction of chlorine groups generally reduced topoisomerase inhibition but improved overall cytotoxicity in certain derivatives .

Case Study 1: Modified Indeno-Pyridines

In a series of experiments conducted by researchers at a leading pharmaceutical institute, several modified indeno-pyridines were synthesized and tested for their anticancer properties. The study highlighted how specific modifications led to varying degrees of efficacy against different cancer types. For example, compound 4 exhibited an IC50 value of 8 μM against HeLa cells, showcasing its potential as a lead compound for further development .

Case Study 2: Clinical Implications

A clinical trial involving derivatives of this compound is currently underway to evaluate their safety and efficacy in human subjects with advanced cancer types. Preliminary results suggest promising outcomes regarding tumor shrinkage and patient survival rates .

Q & A

Q. What are the established synthetic routes for Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes starting from simpler precursors like cyclohexane-1,3-dione or enaminones. A common approach involves condensation reactions with ninhydrin followed by deoxygenation or dehydrogenation steps . For example, highlights the synthesis of (RS)-methyl 5H-5-hydroxyindeno[1,2-b]pyridine-5-carboxylate, a derivative, using hydroxylation and carboxylation steps. Reaction solvents (e.g., nitrobenzene vs. benzonitrile) and catalysts (e.g., Pd-C) significantly impact yields, with thermal rearrangements in nitrobenzene yielding up to 68% compared to 10-15% in benzonitrile .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : IR and NMR (¹H/¹³C) are critical for confirming functional groups (e.g., ester, hydroxyl) and regiochemistry. For substituted derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. notes SHELX's robustness for small-molecule refinement, even with twinned data .

Q. How do the compound’s functional groups dictate its reactivity in organic transformations?

The hydroxymethyl and ester groups enable nucleophilic acyl substitutions (e.g., hydrolysis to carboxylic acids) and esterifications. The indenopyridine core participates in electrophilic aromatic substitution (e.g., halogenation) and cycloadditions. demonstrates that substituents on the aryl rings (e.g., chloro, methoxy) modulate electronic effects, influencing regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents, and what analytical methods resolve contradictory data?

Contradictions in yield (e.g., 40% vs. 15% in different solvents) arise from steric hindrance and solvent polarity. High-throughput screening (HTS) in ionic liquids or microwave-assisted synthesis can improve efficiency . Discrepancies in spectral data (e.g., NOE vs. X-ray results) require complementary techniques: XRD for absolute configuration and dynamic NMR for conformational analysis .

Q. What computational strategies predict the biological activity of derivatives targeting enzymes like MAO B?

Molecular docking (Glide, AutoDock) and MD simulations assess binding modes to human MAO B. shows coumarin and indenopyridazinone derivatives exhibit species-dependent inhibition (higher potency in human vs. rat MAO B). Key interactions include π-π stacking with FAD cofactors and hydrogen bonds with Tyr435 .

Q. How do substituent positions (e.g., C7 vs. C8) affect pharmacological properties?

Substituent placement drastically alters bioactivity. For MAO inhibitors, C8-substituted derivatives (e.g., 8-phenyl-5H-indeno[1,2-b]pyridin-5-one) show higher binding affinity than C7 analogs due to better hydrophobic pocket alignment . In antimicrobial studies, electron-withdrawing groups (e.g., -Cl at C4) enhance activity by increasing membrane permeability .

Q. What mechanistic insights explain thermal rearrangement pathways in indenopyridine synthesis?

Thermal amino-Claisen rearrangements involve [3,3]-sigmatropic shifts followed by cyclization. proposes a mechanism where propargylamines rearrange to pyrindanes via a ketene intermediate. Solvent polarity stabilizes transition states, with nitrobenzene favoring ring closure over side reactions .

Methodological Tables

Q. Table 1: Comparative Yields in Solvent Systems for Thermal Rearrangement

SolventTemperature (°C)Yield (%)Reference
Nitrobenzene18068
Benzonitrile24015
DMF200<10

Q. Table 2: Key Interactions in MAO B Inhibitor Docking

DerivativeBinding Energy (kcal/mol)Key ResiduesInteraction Type
8-Phenyl-5H-indeno-8.2Tyr435, Gln206H-bond, π-π
7-Trifluoromethyl-7.5Ile199, Phe343Hydrophobic

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